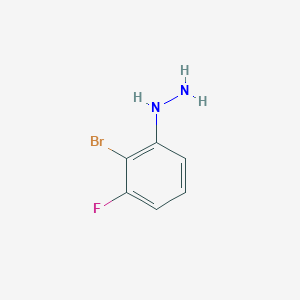
(2-Bromo-3-fluorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-3-fluorophenyl)hydrazine typically involves the diazotization of 2-bromo-3-fluoroaniline followed by reduction. The process can be summarized as follows:
Diazotization: 2-Bromo-3-fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of acetone for leaching during the purification step helps in obtaining a product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-3-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines .
Applications De Recherche Scientifique
(2-Bromo-3-fluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- (3-Bromo-2-fluorophenyl)hydrazine
- (4-Bromo-3-fluorophenyl)hydrazine
- (5-Bromo-2-fluorophenyl)hydrazine
Comparison: Compared to its similar compounds, (2-Bromo-3-fluorophenyl)hydrazine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
582319-02-6 |
|---|---|
Formule moléculaire |
C6H6BrFN2 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
(2-bromo-3-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2 |
Clé InChI |
IQCQHYHAUFEGHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


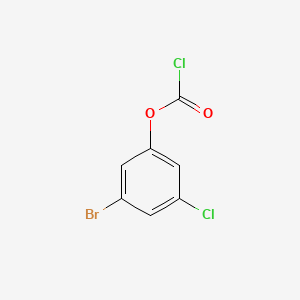

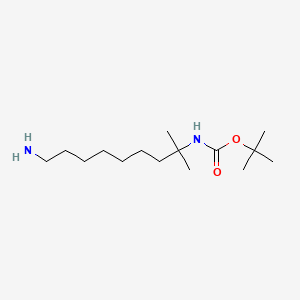

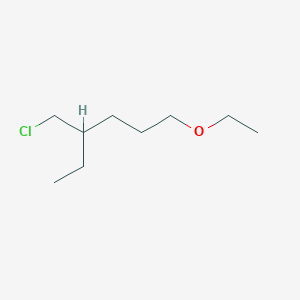

![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)
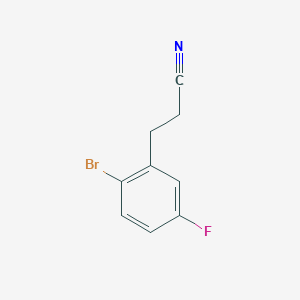
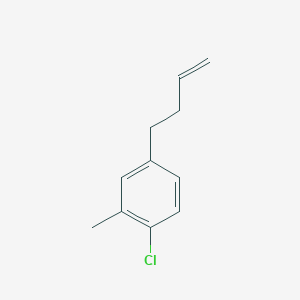

![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)



